4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
This compound is part of a broader class of chemicals that play a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry due to their diverse biological activities. The synthesis process often involves the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the development of novel therapeutic agents. These synthetic routes offer a plethora of options for creating compounds with potential antimicrobial, anticancer, and anti-inflammatory properties, among others (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity
The compound's derivatives have been explored for antibacterial activities, showing moderate to good efficacy against a range of Gram-positive and Gram-negative bacteria. This highlights its potential as a starting point for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The specific structure-activity relationships derived from these studies can guide the optimization of antibacterial agents (Panda, Karmakar, & Jena, 2011).
Anticancer Research
Research into the compound's derivatives has also indicated potential anticancer activities, with studies showing effects on various cancer cell lines. These findings are crucial for the ongoing search for more effective and safer cancer treatments. The structural variability and biological efficacy observed among the synthesized derivatives suggest that these compounds could serve as valuable scaffolds for the development of novel anticancer therapies (Rao, Rao, & Prasad, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleoside-resistant HBV variants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the core protein . This modulation can disrupt the formation of the viral capsid, a necessary step in the replication of the virus . The downstream effects of this disruption include a reduction in viral DNA and a decrease in the production of new virus particles .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of HBV DNA viral load . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the spread of the virus within the host .
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2,4,6,8,10H,3,5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGMKMXOBIZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.